N-(3-chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide
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Overview
Description
N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-13-THIAZOLIDINE-3-CARBOTHIOAMIDE is a synthetic organic compound characterized by the presence of chlorophenyl groups and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-13-THIAZOLIDINE-3-CARBOTHIOAMIDE typically involves the reaction of 3-chlorophenyl isothiocyanate with 4-chlorophenyl thiazolidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Properties
Molecular Formula |
C16H14Cl2N2S2 |
---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide |
InChI |
InChI=1S/C16H14Cl2N2S2/c17-12-6-4-11(5-7-12)15-20(8-9-22-15)16(21)19-14-3-1-2-13(18)10-14/h1-7,10,15H,8-9H2,(H,19,21) |
InChI Key |
ZNPZZYPUCSBDMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1C(=S)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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